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Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder
characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere
with functioning or development. The neurobiological underpinnings of ADHD are complex and
are thought to involve dysregulation of catecholaminergic neurotransmission, particularly
involving dopamine (DA) and norepinephrine (NE).[1][2] Centanafadine (formerly EB-1020) is
a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under
investigation for the treatment of ADHD.[3][4] This technical guide provides an in-depth
summary of the preclinical evidence supporting the efficacy of centanafadine in established
animal models of ADHD, with a focus on its pharmacological profile, neurochemical effects, and
behavioral outcomes. Preclinical studies suggest that centanafadine's abuse potential may be
lower than that of commonly prescribed stimulants.[5]

Core Pharmacological Profile

Centanafadine acts as a triple reuptake inhibitor with a distinct affinity profile for monoamine
transporters. In vitro studies using cloned human transporters have elucidated its inhibitory
potency.
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Table 1: In Vitro Inhibitory Activity of Centanafadine at
Human Monoamine Transporters[6][7][8][9][10]

Transporter ICs0 (NM)
Norepinephrine Transporter (NET) 6
Dopamine Transporter (DAT) 38
Serotonin Transporter (SERT) 83

ICso0 (Half-maximal inhibitory concentration) values represent the concentration of
centanafadine required to inhibit 50% of the transporter activity.

This profile demonstrates that centanafadine is most potent at the norepinephrine transporter,
followed by the dopamine transporter, and to a lesser extent, the serotonin transporter, with an
IC50 ratio of 1:6:14 (NET:DAT:SERT).[4]

Neurochemical and Behavioral Pharmacology

Preclinical studies have investigated the in vivo neurochemical and behavioral effects of
centanafadine, providing insights into its mechanism of action and potential therapeutic utility
in ADHD.

Signaling Pathway of Centanafadine

The primary mechanism of action of centanafadine is the blockade of NET, DAT, and SERT,
leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and
serotonin in the synaptic cleft. This enhanced neurotransmitter availability is believed to
mediate its therapeutic effects on ADHD symptoms.
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Caption: Centanafadine's mechanism of action.

In Vivo Microdialysis Studies

Microdialysis studies in rats have demonstrated that centanafadine significantly increases
extracellular levels of norepinephrine and dopamine in brain regions implicated in ADHD
pathophysiology.

e Animal Model: Male Sprague-Dawley rats.

o Procedure: A microdialysis probe is stereotaxically implanted into the prefrontal cortex (PFC)
and striatum. Following a recovery period, artificial cerebrospinal fluid is perfused through
the probe, and dialysate samples are collected at regular intervals.

o Drug Administration: Centanafadine is administered via intraperitoneal (i.p.) injection.

o Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance
liquid chromatography with electrochemical detection (HPLC-EC).
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Table 2: Peak Increase in Extracellular Neurotransmitter
Levels Following Centanafadine Administration in

Rats[5][6][7][9]

Peak Increase (% of

Brain Region Neurotransmitter .
Baseline)
Prefrontal Cortex Norepinephrine ~375%
Prefrontal Cortex Dopamine ~300%
Striatum Dopamine ~400%

Notably, the increase in dopamine efflux in the striatum induced by centanafadine has a
slower onset, reaching its maximum approximately 60 minutes after administration, in contrast
to the more rapid peaks observed with stimulants like amphetamine and methylphenidate.[6]
This pharmacokinetic profile may contribute to a lower potential for abuse.[6]

Behavioral Studies in ADHD Animal Models

The efficacy of centanafadine in mitigating ADHD-like behaviors has been assessed in the
neonatal 6-hydroxydopamine (6-OHDA) lesion model in rats. This model is characterized by
hyperactivity and is considered a well-established animal model for the disorder.[6][7]

Animal Model: Neonatal rat pups.

e Procedure: On postnatal day 3, rat pups are administered the neurotoxin 6-
hydroxydopamine (100 pg) via intracisternal injection. This procedure leads to a significant
and selective depletion of dopamine in the brain, resulting in locomotor hyperactivity in
juvenile rats.

e Behavioral Assessment: Locomotor activity is measured in an open-field arena at a juvenile
age. Parameters such as distance traveled, rearing frequency, and time spent in the center
of the arena are recorded.

o Drug Administration: Centanafadine is administered to the 6-OHDA-lesioned rats prior to the
behavioral assessment.
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Caption: Workflow of the 6-OHDA ADHD model.
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In this model, centanafadine demonstrated a dose-dependent inhibition of locomotor

hyperactivity in the 6-OHDA-lesioned juvenile rats.[6][7] This finding provides direct preclinical

evidence for its potential to ameliorate the hyperactive symptoms of ADHD.
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Locomotor Activity in Adult Rats

In contrast to its effects in the hyperactive 6-OHDA model, centanafadine did not stimulate
locomotor activity in normal adult rats within the optimal dose range.[6][7] This is a significant
point of differentiation from stimulant medications, which typically induce hyperlocomotion in
adult animals.

Drug Discrimination Studies

Drug discrimination studies in animals are used to assess the subjective effects of a drug and
its potential for abuse. In these studies, animals are trained to recognize the internal state
produced by a specific drug (e.g., cocaine) and to respond on a particular lever to receive a
reward.

e Animal Models: Rats and Rhesus monkeys.

e Procedure: Animals are trained to discriminate between injections of saline and a known
drug of abuse, such as cocaine. They are rewarded for pressing the correct lever
corresponding to the substance administered.

o Testing: Once trained, animals are administered centanafadine to determine if it substitutes
for the training drug (i.e., if the animals press the cocaine-associated lever).

In both rats and rhesus monkeys trained to discriminate cocaine from saline, centanafadine
was found to fully substitute for the discriminative stimulus effects of cocaine.[8] However, in
rats, this substitution only occurred at a dose that also reduced the rate of responding, which
may suggest aversive effects at higher doses.[8]

Conclusion

The preclinical data for centanafadine provide a strong rationale for its development as a
treatment for ADHD. Its unique profile as a triple reuptake inhibitor with a preference for
norepinephrine and dopamine transporters translates to a significant increase in these key
neurotransmitters in brain regions critical for attention and executive function. The efficacy of
centanafadine in the neonatal 6-OHDA model of ADHD, a well-established animal model of
the disorder, demonstrates its potential to ameliorate core symptoms of hyperactivity.
Furthermore, its lack of stimulant-induced hyperlocomotion in adult animals and the nuanced
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findings in drug discrimination studies suggest a potentially favorable safety and abuse liability
profile compared to traditional stimulant medications. These preclinical findings have been
foundational for the progression of centanafadine into clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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